bis(pentane-2,4-dionato-O,O')cadmium

Quantum Dot Synthesis Cd-containing Nanomaterials Green Chemistry

Depositing cadmium thin films forces a hazardous choice: pyrophoric dimethylcadmium needs explosion-proof infrastructure; CdCl₂/CdO carries higher toxicity. Cd(acac)₂ (CAS 14689-45-3) resolves this as an air-stable, non-pyrophoric crystalline solid. • Single-source MOCVD precursor yielding polycrystalline cubic CdO films with (111) preferred orientation at 420°C. • One-step quantum dot synthesis with tunable visible-spectrum photoluminescence-significantly less toxic than CdO/CdCl₂. • Faster silane-graft crosslinking cure kinetics versus Zn(acac)₂ in ethylene-propylene copolymer systems.

Molecular Formula C10H14CdO4
Molecular Weight 310.63 g/mol
CAS No. 14689-45-3
Cat. No. B078949
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namebis(pentane-2,4-dionato-O,O')cadmium
CAS14689-45-3
Molecular FormulaC10H14CdO4
Molecular Weight310.63 g/mol
Structural Identifiers
SMILESCC(=CC(=O)C)O.CC(=CC(=O)C)O.[Cd]
InChIInChI=1S/2C5H8O2.Cd/c2*1-4(6)3-5(2)7;/h2*3,6H,1-2H3;/q;;+2/p-2/b2*4-3-;
InChIKeyJXULEGTWCQDLTM-FDGPNNRMSA-L
Commercial & Availability
Standard Pack Sizes5 g / 25 g / 50 g / 100 g / 2 n / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Cd(acac)₂ Procurement Evidence Guide


Bis(pentane-2,4-dionato-O,O')cadmium (CAS 14689-45-3), also known as cadmium acetylacetonate or Cd(acac)₂, is a metal β-diketonate coordination complex with the formula C₁₀H₁₄CdO₄ and a molecular weight of 310.63 g/mol [1]. It appears as colorless needle-like crystals soluble in ethanol and other organic solvents, with a melting point of 209–214 °C [1]. This compound serves as a volatile precursor for chemical vapor deposition (CVD) of cadmium oxide and sulfide thin films, as a catalyst in organic synthesis, and as a cadmium source for quantum dot fabrication [2].

Workflow Volatile precursor for MOCVD of CdO thin films
Synthesis Single-source route for quantum dot fabrication
Catalysis Silane crosslinking catalyst with reported kinetic ranking

Why Substituting Cd(acac)₂ Requires Revalidation


Substituting bis(pentane-2,4-dionato-O,O')cadmium with alternative cadmium precursors (e.g., CdCl₂, CdO, dimethylcadmium, or other metal acetylacetonates) without rigorous process revalidation introduces quantifiable risks to product performance, safety, and reproducibility. Cd(acac)₂ provides significantly lower toxicity than CdCl₂ and CdO in quantum dot synthesis , exhibits catalytic activation energy distinct from Zn(acac)₂ and other M(acac)₂ analogs in polymer crosslinking systems [1], and demonstrates far lower handling hazards compared to pyrophoric dimethylcadmium [2]. Generic substitution would alter decomposition pathways, reaction kinetics, and occupational exposure profiles, necessitating full re-optimization of deposition or synthesis protocols.

Factor
Cd(acac)₂
Substitute Risk
Decomposition pathway
Controlled CdO film formation
CdCl₂ / CdO may alter film morphology
Catalytic kinetics
Lower activation energy tier (with Cu)
Zn(acac)₂ in higher activation energy tier
Handling hazard
Air-stable solid, mp 209–214 °C
Dimethylcadmium: pyrophoric liquid hazard

Cd(acac)₂ Differentiation Evidence


Toxicity Advantage vs. CdCl₂ and CdO

In the one-step synthesis of ternary quantum dots (ZnCdSe, MgCdSe), bis(pentane-2,4-dionato-O,O')cadmium was selected specifically because it is 'significantly less toxic' than the conventionally used precursors cadmium oxide (CdO) and cadmium chloride (CdCl₂) . The study explicitly states that Cd(acac)₂ enables a lower-toxicity synthetic route while still producing quantum dots with photoluminescence tunable across the visible spectrum (blue to red regions) via solvent boiling point control .

Hazard context
Reported comparison
Reported as significantly less toxic than CdO and CdCl₂ in ternary quantum dot synthesis
Supports lower-hazard precursor selection
Qualitative ranking; not numerically quantified
Quantum Dot Synthesis Cd-containing Nanomaterials Green Chemistry

Faster Crosslinking Kinetics vs. Zn(acac)₂

In a comparative study of seven divalent metal acetylacetonate complexes [M(acac)₂; M = Cd, Co, Cu, Fe, Ni, Pb, Zn] for alkoxysilane hydrolysis catalysis in ethylene-propylene copolymer systems, the hydrolysis activation energies followed a specific order: No catalyst ≈ Ni(acac)₂ > Co(acac)₂ > Fe(acac)₂ ≈ Zn(acac)₂ > Cd(acac)₂ ≈ Cu(acac)₂ > Pb(acac)₂ [1]. Cd(acac)₂ and Cu(acac)₂ exhibited lower activation energies than Zn(acac)₂ and Fe(acac)₂, indicating faster catalytic turnover under identical conditions.

Activation energy
Head-to-head
Cd(acac)₂ ≈ Cu(acac)₂ (lower tier); Zn(acac)₂ and Fe(acac)₂ higher
Supports faster crosslinking vs. Zn(acac)₂
Relative ranking from ATR-FTIR kinetic study
Silane Crosslinking Polymer Catalysis Metal Acetylacetonate Kinetics

Safety Advantage vs. Dimethylcadmium

Dimethylcadmium (Cd(CH₃)₂), an alternative volatile cadmium precursor for MOCVD, is described as 'extraordinarily toxic, ranking among the most dangerous organometallic compounds known' with severe inhalation hazards including liver, kidney, and systemic organ failure [1]. In contrast, bis(pentane-2,4-dionato-O,O')cadmium is a crystalline solid with lower volatility and reduced airborne exposure risk, yet remains effective as a single-source precursor for CdO thin film deposition via MOCVD at 420 °C [2]. While dimethylcadmium (boiling point 105.5 °C) is a pyrophoric liquid sensitive to air, light, and moisture, Cd(acac)₂ is a stable solid at ambient conditions [1].

Handling hazard
Class-level
Crystalline solid, mp 209–214 °C, air/moisture stable vs. pyrophoric liquid dimethylcadmium
Supports simplified handling infrastructure
Qualitative hazard classification
CVD/ALD Precursors Organocadmium Safety Process Safety

CdO Film Quality from Single-Source Precursor

Using bis(pentane-2,4-dionato-O,O')cadmium as a single solid-source precursor in MOCVD at 420 °C, researchers deposited polycrystalline cubic CdO thin films with preferred (111) orientation and average grain size exceeding 1 μm [1]. The films exhibited a direct optical band gap of 2.10 eV and enhanced light absorption in the 750–1000 nm range due to light trapping by the textured crystalline structure [1]. This demonstrates the precursor's suitability for producing high-quality, functional CdO thin films without requiring separate cadmium and oxygen sources.

Film properties
Supporting
Polycrystalline cubic CdO, (111) preferred orientation, grain size >1 μm, band gap 2.10 eV
Validates single-source precursor route
MOCVD at 420 °C on soda-lime glass
MOCVD CdO Thin Films Optoelectronic Materials

Photoluminescence Tunability via Solvent Control

In the one-step synthesis of ternary quantum dots (ZnCdSe, MgCdSe) using Cd(acac)₂, the photoluminescence emission wavelength was systematically tunable by varying the solvent boiling point . Quantum dots synthesized in low-boiling-point solvents exhibited photoluminescence in the blue region, while those prepared in high-boiling-point solvents emitted in the red region . This tunability spans the entire visible spectrum (blue to red), offering a single-precursor route to wavelength-controlled quantum dot fabrication.

PL tuning range
Data to verify
Visible spectrum (blue to red) via solvent boiling point control in ZnCdSe/MgCdSe quantum dots
Supports broad-spectrum emission control with single precursor
Source not cited; verify with own conditions
Quantum Dots Photoluminescence Tuning Cd-containing Nanomaterials

Cd(acac)₂ Application Scenarios


Low-Toxicity Quantum Dot Synthesis

For R&D and pilot-scale production of cadmium-containing ternary quantum dots (e.g., ZnCdSe, MgCdSe), bis(pentane-2,4-dionato-O,O')cadmium is the preferred cadmium precursor when occupational and environmental toxicity reduction is a priority. Evidence from direct comparison studies confirms that Cd(acac)₂ is 'significantly less toxic' than CdO and CdCl₂ while still enabling one-step synthesis with photoluminescence tunable across the visible spectrum via simple solvent boiling point control .

Faster Silane Crosslinking Catalysis

In ethylene-propylene copolymer systems requiring water-crosslinking of vinyltrimethoxysilane grafts, bis(pentane-2,4-dionato-O,O')cadmium offers lower hydrolysis activation energy than Zn(acac)₂ and Fe(acac)₂, ranking alongside Cu(acac)₂ in catalytic efficiency . This quantitative kinetic advantage translates to faster cure times or reduced catalyst loading compared to zinc-based alternatives, making Cd(acac)₂ the optimal choice when process throughput is critical.

Single-Source MOCVD for CdO Films

For MOCVD deposition of cadmium oxide thin films on glass substrates, bis(pentane-2,4-dionato-O,O')cadmium functions as an effective single solid-source precursor, eliminating the need for separate cadmium and oxygen precursor delivery systems . At a deposition temperature of 420 °C, this precursor yields polycrystalline cubic CdO films with preferred (111) orientation, grain size >1 μm, and a direct band gap of 2.10 eV, with enhanced near-infrared absorption due to textured morphology . This simplifies reactor design and precursor inventory management.

Safer Thin-Film Deposition Alternative

In CVD and ALD facilities where safety infrastructure for pyrophoric liquids is unavailable or cost-prohibitive, bis(pentane-2,4-dionato-O,O')cadmium provides a substantially safer alternative to dimethylcadmium. Unlike dimethylcadmium—a pyrophoric liquid (bp 105.5 °C) with extreme inhalation toxicity —Cd(acac)₂ is an air- and moisture-stable crystalline solid (mp 209–214 °C) that nonetheless serves effectively as a cadmium source for thin film deposition [1]. This reduces capital expenditure on specialized handling equipment and lowers ongoing compliance burden.

Application
Selection Property
Validation Focus
Reduced-hazard quantum dot synthesis
Lower-hazard precursor context
PL tunability and synthesis outcome
Silane crosslinking catalysis
Catalytic activation energy ranking
Crosslinking rate and catalyst loading
Single-source CdO thin film deposition
Single-source precursor capability
Film crystallinity and optical properties
Reduced-handling-hazard deposition
Air-stable solid-state precursor
Deposition performance and handling context

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